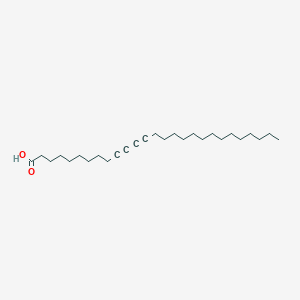

10,12-Heptacosadiynoic Acid

Descripción

Overview of Diacetylenic Monomers in Advanced Materials Science

Diacetylenic monomers are fundamental building blocks in the creation of advanced functional materials, primarily due to their ability to undergo solid-state polymerization. researchgate.net This process, known as topochemical polymerization, occurs when diacetylene monomers are precisely arranged in a crystalline lattice. researchgate.net Exposure to stimuli such as UV light or heat triggers a 1,4-addition reaction between adjacent monomers, converting them into a highly conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene (PDA). researchgate.netresearchgate.net

The resulting PDA polymers are renowned for their unique chromogenic properties. acs.orgacs.org They typically exhibit a distinct blue color in their initial, unstrained state. researchgate.net However, upon exposure to external stimuli—including changes in temperature, pH, mechanical stress, or the presence of specific chemical or biological analytes—the polymer backbone undergoes a conformational change. researchgate.netacs.orgoup.com This change disrupts the π-electron conjugation, resulting in a dramatic and visually perceptible color transition from blue to red, often accompanied by the emergence of fluorescence. researchgate.netacs.org

This stimuli-responsive behavior makes polydiacetylenes exceptional candidates for sensing applications. researchgate.net Researchers have developed PDA-based sensors for environmental monitoring, biomedical diagnostics, and food quality control. researchgate.netacs.orgresearchgate.net The versatility of diacetylenic monomers allows them to be incorporated into various platforms, such as vesicles, Langmuir-Blodgett films, hydrogels, and electrospun fibers, further expanding their utility in materials science. acs.orgbeilstein-journals.orgworktribe.comresearchgate.net

Significance of 10,12-Heptacosadiynoic Acid within the Diynoic Acid Class

This compound (HCDA) is a long-chain fatty acid featuring a 27-carbon backbone with a diacetylene unit at the 10th and 12th carbon positions. cymitquimica.com Its amphiphilic nature, combining a hydrophilic carboxylic acid head group with a long hydrophobic hydrocarbon tail, allows it to form well-ordered molecular assemblies, such as monolayers at air-water interfaces and bilayers in vesicles. cymitquimica.comresearchgate.net

The significance of HCDA within the broader class of diynoic acids lies in its long alkyl chain. The chain length of diacetylenic fatty acids plays a crucial role in the stability and properties of their self-assembled structures and the resulting polymers. Compared to shorter-chain analogues like 10,12-pentacosadiynoic acid (PCDA) or 10,12-tricosadiynoic acid (TCDA), the longer 27-carbon chain of HCDA enhances the van der Waals interactions between adjacent molecules. rsc.orgresearchgate.net This can lead to more stable lipid bilayers and organized monolayers, which is advantageous for applications requiring robust structures, such as in drug delivery systems or as stable platforms for biosensors. mdpi.com

Studies using scanning tunneling microscopy have shown that diacetylenic acids with the diacetylene group located in the middle of the chain, such as HCDA, tend to form parallel structures where the alkyl chains adopt a tail-to-tail assembly. rsc.orgresearchgate.net This specific packing arrangement is crucial for facilitating the topochemical polymerization process. Its ability to form stable Langmuir-Blodgett films has been explored for the development of metal-insulator-metal devices and other nanomaterials. beilstein-journals.orgresearchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67071-94-7 cymitquimica.com |

| Molecular Formula | C₂₇H₄₆O₂ cymitquimica.com |

| Molecular Weight | 402.65 g/mol |

| Melting Point | 68–73 °C |

Table 2: Comparison of Common Diacetylenic Acids

| Compound Name | CAS Number | Molecular Formula | Chain Length |

|---|---|---|---|

| 10,12-Octadecadiynoic acid | 7333-25-7 | C₁₈H₂₈O₂ | 18 |

| 10,12-Heneicosadiynoic acid | 28393-00-2 | C₂₁H₃₄O₂ | 21 |

| 10,12-Tricosadiynoic acid | 54737-13-4 | C₂₃H₃₈O₂ | 23 rsc.org |

| 10,12-Pentacosadiynoic acid | 66990-32-7 | C₂₅H₄₂O₂ | 25 rsc.org |

| This compound | 67071-94-7 | C₂₇H₄₆O₂ | 27 rsc.org |

Historical Context and Evolution of Research on Diacetylenic Systems

The field of diacetylene chemistry gained significant momentum with the discovery of the topochemical polymerization of diacetylene single crystals by Gerhard Wegner in 1969. oup.com This seminal work demonstrated that a monomer crystal could be converted into a polymer single crystal, laying the groundwork for the entire field of polydiacetylene research.

Early systematic studies in the 1970s focused on the synthesis and polymerization of various diacetylenic amphiphiles, particularly those forming Langmuir-Blodgett films and vesicles. taylorandfrancis.com Researchers investigated how the molecular structure, such as the length of the hydrocarbon chains and the nature of the headgroups, influenced the packing of the monomers and their subsequent reactivity. taylorandfrancis.comnih.gov The formation of highly colored polydiacetylene films made it convenient to detect and study the polymerization process. nih.gov

Over the decades, research has evolved from fundamental studies of polymerization mechanisms to the design and fabrication of sophisticated functional materials. acs.org The focus has shifted towards harnessing the unique mechanochromic, thermochromic, and chemochromic properties of polydiacetylenes for practical applications. acs.orgoup.com This has led to the development of a wide array of PDA-based sensors for detecting pathogens, proteins, metal ions, and volatile organic compounds, demonstrating the maturation of diacetylene research from a chemical curiosity to a versatile platform for advanced materials. researchgate.netacs.orgresearchgate.net

Propiedades

IUPAC Name |

heptacosa-10,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-14,19-26H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPBEQMBEZDLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67071-95-8 | |

| Record name | 10,12-Heptacosadiynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67071-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90602057 | |

| Record name | Heptacosa-10,12-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67071-94-7 | |

| Record name | Heptacosa-10,12-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Heptacosadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 10,12 Heptacosadiynoic Acid

Established Reaction Pathways for Diacetylenic Fatty Acid Synthesis

The synthesis of diacetylenic fatty acids, a class of compounds to which 10,12-heptacosadiynoic acid belongs, is primarily achieved through established reaction pathways that create the characteristic diyne functionality within a long aliphatic chain. One of the foundational methods is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. scielo.br This method, however, can be limited by low yields, especially when dealing with longer-chain ω-alkynoic acids, and the potential for contamination with symmetrical diynoic acids as byproducts. scielo.br

A more direct and often higher-yielding alternative is the sequential alkylation of a protected 1,3-butadiyne (B1212363) at both ends with appropriate alkyl halides. scielo.br This approach offers greater control over the final structure and has been successfully employed for the synthesis of various positional isomers of diacetylenic fatty acids. scielo.br The general strategy for fatty acid synthesis in biological systems, which involves the iterative addition of two-carbon units from malonyl-CoA, provides a conceptual basis, although the chemical synthesis of these specialized fatty acids requires distinct, targeted methodologies. libretexts.orgyoutube.comfunaab.edu.ngwikipedia.org

Specific Approaches for this compound

The synthesis of this compound has been accomplished through specific applications and modifications of general synthetic strategies for diacetylenic fatty acids.

Alkylation and Coupling Reactions

A key strategy for synthesizing this compound and its analogs involves the alkylation of 1,3-butadiyne derivatives. This method has proven effective due to the commercial availability of precursors like 1,4-bis(trimethylsilyl)-1,3-butadiyne, which facilitates high-yield synthesis. scielo.br The process typically involves sequential alkylation at the termini of the protected butadiyne with suitable alkyl halides to build the desired carbon chain length. scielo.br

Another approach involves coupling reactions, such as the Glaser coupling or the Sonogashira coupling. The Glaser coupling is a palladium-catalyzed reaction between terminal alkynes and an aryl halide, which can be performed under solvent-free conditions. cem.com One documented synthesis of this compound involves the reaction of hexadec-1-yne and 10-undecynoic acid in the presence of a copper(I) chloride catalyst. almerja.com This reaction is carried out in an ethanol (B145695) solution with the continuous bubbling of oxygen gas for 24 hours. The product is then isolated as a white solid with a melting point of 70-72°C and a yield of 65%. almerja.com

| Starting Material 1 | Starting Material 2 | Catalyst | Yield | Melting Point |

| Hexadec-1-yne | 10-Undecynoic acid | Copper(I) chloride | 65% | 70-72°C |

This table summarizes the specific coupling reaction for the synthesis of this compound.

Modified Synthetic Routes for Scalability and Environmental Considerations

In efforts to develop more scalable and environmentally friendly synthetic routes for diacetylenic phospholipids (B1166683), which incorporate fatty acids like this compound, modifications to established procedures have been explored. scielo.br A significant advancement has been the replacement of the highly toxic and mutagenic solvent hexamethylphosphoramide (B148902) (HMPA) with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). scielo.br This substitution has been shown to not compromise the practicality or yield of the synthesis, making it a crucial adaptation for larger-scale production. scielo.br Such modifications align with the principles of green chemistry, which advocate for the use of safer solvents and the reduction of hazardous byproducts. nih.govabcr-mefmo.org

Preparation of Diacetylenic Phospholipids Incorporating this compound Moieties

Diacetylenic fatty acids, including this compound, are crucial precursors in the synthesis of diacetylenic phospholipids. scielo.br These specialized phospholipids are of interest due to their ability to form polymerizable liposomes. The synthesis of these phospholipids involves the coupling of the diacetylenic fatty acid to a glycerophosphatidylcholine-CdCl2 complex. scielo.br This reaction is typically facilitated by the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). scielo.br

The general scheme for phospholipid biosynthesis involves the acylation of glycerol-3-phosphate to form phosphatidic acid, which then serves as a precursor for various phospholipids. aocs.org In the laboratory synthesis of diacetylenic phospholipids, the pre-synthesized this compound is directly attached to the glycerol (B35011) backbone.

Integration of this compound in Combinatorial Synthesis Methodologies

This compound has been utilized in the field of combinatorial chemistry, where it is attached to solid supports as a coding identifier. google.com In this application, the unique spectral properties of the diacetylene moiety can be used for encoding and identifying individual members of a chemical library synthesized on these supports. google.com The attachment of the fatty acid to the solid support, such as aminomethylpolystyrene, is a key step in this process. google.com Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, and the use of tags like this compound facilitates the identification of the synthesized molecules. jetir.org

Self Assembly and Supramolecular Architectures of 10,12 Heptacosadiynoic Acid

Fundamental Principles of Diacetylenic Fatty Acid Self-Assembly

The spontaneous organization of diacetylenic fatty acids, including 10,12-heptacosadiynoic acid, into ordered structures is a phenomenon driven by a delicate interplay of non-covalent interactions. These interactions, though individually weak, collectively dictate the morphology and stability of the resulting supramolecular architectures.

Influence of Molecular Structure and Chain Length on Assembly Morphology

The molecular structure of diacetylenic fatty acids, particularly the position of the diacetylene group and the total chain length, exerts a profound influence on the morphology of the self-assembled structures. For this compound, where the diacetylene moiety is located in the middle of the hydrocarbon chain, the molecules tend to assemble into parallel structures. rsc.orgresearchgate.net In these arrangements, the alkyl chains adopt a tail-to-tail assembly mode. rsc.orgresearchgate.net

The length of the alkyl chain is a critical parameter affecting the stability and phase behavior of the assembly. Longer chain lengths, such as that of this compound (a C27 fatty acid), generally lead to stronger van der Waals interactions and thus more stable and ordered assemblies. nih.gov Studies comparing diacetylenic fatty acids with varying chain lengths have shown that an increase in the number of methylene (B1212753) units enhances the stability of the resulting structures. nih.govnih.gov For instance, diacetylenic fatty acids with shorter tails (less than 25 carbons) have been found to form less stable vesicles that are prone to aggregation, whereas longer-tailed variants like this compound form more robust structures. nih.gov The specific geometry of the molecule, including the relative volumes of its hydrophobic and hydrophilic parts, also plays a crucial role in determining whether the final aggregate will be, for example, micellar or bilayered. acs.org

Formation and Characterization of Monolayers and Multilayers

The amphiphilic nature of this compound, possessing a hydrophilic carboxylic acid headgroup and a long hydrophobic tail, makes it an ideal candidate for forming highly organized thin films at interfaces, such as the air-water interface. These films, known as Langmuir monolayers, can be transferred onto solid substrates to create multilayer structures, often referred to as Langmuir-Blodgett films.

Langmuir Monolayer Behavior of this compound at Air-Water Interfaces

At the air-water interface, this compound molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and the water subphase. This results in the formation of a monomolecular layer with the carboxylic acid headgroups immersed in the water and the hydrocarbon tails oriented towards the air. The behavior of this monolayer can be studied by compressing it and measuring the resulting surface pressure as a function of the area per molecule, generating a pressure-area (π-A) isotherm. researchgate.netmdpi.com

The pressure-area (π-A) isotherm of a this compound monolayer provides a wealth of thermodynamic and structural information. researchgate.net As the monolayer is compressed, it typically undergoes several phase transitions, which are analogous to the gas, liquid, and solid phases in three dimensions. nih.govmdpi.com These phases include the liquid-expanded (LE), liquid-condensed (LC), and solid (S) states. mdpi.com

The compression modulus (Cs-1), which is calculated from the slope of the isotherm, reveals the physical state and packing of the molecules at the interface. researchgate.net Maxima in the compression modulus plot indicate phase transitions. researchgate.net For diacetylenic fatty acids, the transition from a less ordered liquid phase to a more ordered solid-like phase is characterized by an increase in the compression modulus. Thermodynamic parameters such as the excess Gibbs free energy of mixing can be calculated for mixed monolayers to understand the interactions between different components. researchgate.net For pure this compound, analysis of the isotherm reveals distinct phase behaviors. researchgate.netresearchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| π-A Isotherm | A plot of surface pressure (π) versus the mean molecular area (A) during monolayer compression. | Reveals phase transitions and molecular packing of the monolayer. researchgate.netmdpi.com |

| Compression Modulus (Cs-1) | Calculated as -A(dπ/dA), it indicates the compressibility and physical state of the monolayer. | Helps identify phase transitions (LE, LC, S) and the rigidity of the film. researchgate.netmdpi.com |

| Excess Gibbs Free Energy (ΔGexc) | A thermodynamic parameter that describes the deviation from ideal mixing in a mixed monolayer. | Provides insight into the miscibility and interactions between this compound and other components in a mixed film. researchgate.net |

A crucial aspect of the monolayer behavior of some diacetylenic acids, including those closely related to this compound, is the formation of multilayers upon continued compression past the initial monolayer collapse. researchgate.netgoalparacollege.ac.in Specifically, the formation of a trilayer has been identified as a critical prerequisite for the topochemical polymerization of the diacetylene units. researchgate.netresearchgate.net This polymerization is a solid-state reaction that requires the monomer units to be precisely aligned in the crystal lattice.

The initial monolayer collapse does not represent a random disorganization but rather a transition into a more complex, ordered three-dimensional structure at the interface. For similar diacetylenic acids like 10,12-pentacosadiynoic acid (PCDA), it has been observed that upon further compression after the initial collapse point, the molecules reorganize to form a trilayer. researchgate.net This trilayer structure provides the necessary packing and orientation for the diacetylene rods to undergo 1,4-addition polymerization when exposed to UV radiation. researchgate.netresearchgate.net Without this trilayer formation, polymerization does not occur efficiently. researchgate.net Studies on mixed monolayers have shown that variations in monolayer behavior, particularly in the tendency to form trilayers, are crucial for tuning the polymerization process and the properties of the resulting polydiacetylene film. researchgate.netresearchgate.net

Thermodynamic and Structural Analysis of Langmuir Monolayers

Self-Assembled Films on Solid Substrates

This compound (HCDA) readily forms self-assembled films on various solid substrates. These films can be prepared using techniques such as Langmuir-Blodgett deposition and vacuum deposition. tandfonline.com The resulting thin films can be polymerized, often through UV irradiation, to create highly stable and conjugated polydiacetylene (PDA) films. nih.gov

The nature of the solid substrate plays a crucial role in directing the self-assembly of this compound molecules. The interactions between the carboxylic acid headgroup of the molecule and the substrate surface, as well as van der Waals forces between the long alkyl chains, govern the final packing and orientation of the molecules within the film. researchgate.netnih.gov

On highly oriented pyrolytic graphite (B72142) (HOPG), for instance, diacetylenic acid derivatives with the diacetylene group located in the middle of the alkyl chain, such as this compound, tend to form parallel structures. researchgate.net The van der Waals interactions among the alkyl chains are the predominant driving force for this assembly. researchgate.net The structure of the monolayer is influenced by the substrate lattice, the interface between the molecular headgroup and the substrate, and the packing of the alkyl tails. nih.gov

The substrate can also influence the electronic properties of the resulting polymer. For example, the field-effect mobility of polydiacetylene films derived from this compound was found to be significantly enhanced when the substrate temperature was controlled during the deposition process. tandfonline.com This suggests that the substrate temperature affects the formation of large, continuous crystalline domains in the polydiacetylene layer, which is key to achieving high charge carrier mobility. tandfonline.com

Table 1: Influence of Substrate on this compound (HDA) Film Properties

| Substrate Property | Effect on HDA Film | Research Finding | Citation |

| Surface Type | Dictates molecular packing and orientation. | On HOPG, HDA forms parallel structures driven by van der Waals forces. | researchgate.net |

| Temperature | Affects crystalline domain size and charge mobility. | An optimal substrate temperature of 40°C for HDA monomer deposition resulted in a high field-effect hole mobility of 0.1 cm²/Vs. | tandfonline.com |

Several techniques are employed to create high-quality self-assembled films of this compound, with the Langmuir-Blodgett (LB) and vacuum deposition methods being prominent. tandfonline.com Optimization of the parameters for these techniques is critical for achieving well-ordered and defect-free films.

Langmuir-Blodgett (LB) Technique: This method involves spreading a solution of the diacetylene monomer, such as this compound dissolved in a volatile solvent like chloroform, onto the surface of a water subphase in a Langmuir trough. nih.gov The molecules arrange themselves at the air-water interface, and by compressing a barrier, a condensed monolayer is formed. This monolayer can then be transferred onto a solid substrate by vertically dipping the substrate through the film. beilstein-journals.org The quality of the LB film is influenced by factors such as the surface pressure during transfer and the composition of the subphase. nih.gov For instance, the incorporation of divalent salts into the film can increase the mechanical stress required to induce a colorimetric transition in the resulting polydiacetylene film. nih.gov

Vacuum Deposition: This technique involves the sublimation of the diacetylene monomer in a high-vacuum chamber and its subsequent deposition onto a substrate. tandfonline.com A key parameter in this method is the substrate temperature. tandfonline.com Research has shown that for this compound, controlling the substrate temperature during deposition is crucial for optimizing the packing of the monomer molecules. tandfonline.com An optimal substrate temperature leads to the formation of large, continuous domains upon photopolymerization, which significantly enhances the electrical properties of the resulting polydiacetylene film. tandfonline.com

Table 2: Optimization Parameters for Film Preparation

| Technique | Parameter | Optimal Condition/Effect | Citation |

| Langmuir-Blodgett | Surface Pressure | Controlled compression to form a condensed monolayer. | nih.gov |

| Langmuir-Blodgett | Subphase Composition | Addition of divalent salts can enhance the mechanical stability of the film. | nih.gov |

| Vacuum Deposition | Substrate Temperature | An optimal temperature of 40°C was found for this compound deposition to achieve high field-effect mobility. | tandfonline.com |

Impact of Substrate Interactions on Self-Assembly

Tail-to-Tail Assembly Modes in 10,12-Diynoic Acid Derivatives

A characteristic feature of the self-assembly of diacetylenic acid derivatives, including this compound, is the formation of tail-to-tail assembly modes. researchgate.net In this arrangement, the hydrophobic alkyl tails of the molecules align with each other, while the hydrophilic carboxylic acid headgroups are oriented away from this hydrophobic core.

This tail-to-tail assembly is particularly prevalent in diacetylenic acids where the diacetylene group is situated in the middle of the alkyl chain, far from the carboxyl group. researchgate.net This positioning allows for strong van der Waals interactions between the long alkyl chains, which drives the formation of these organized structures. researchgate.net Scanning tunneling microscopy (STM) studies on highly oriented pyrolytic graphite (HOPG) have visualized these parallel, lamella-like structures where the alkyl chains adopt this tail-to-tail configuration. researchgate.net

This specific assembly is crucial for the subsequent topochemical polymerization of the diacetylene units. The alignment of the diacetylene rods in the self-assembled structure facilitates their solid-state polymerization upon exposure to UV light, leading to the formation of a conjugated polydiacetylene backbone. nih.govresearchgate.net The distance between the alkyl chains in the tail-to-tail packing is a critical parameter that can still permit this polymerization to occur. macromolchem.com

Topochemical Polymerization of 10,12 Heptacosadiynoic Acid

Mechanisms of Photo-Induced Polymerization in Diacetylenic Systems

The polymerization of diacetylene monomers is a distinctive process that occurs in the solid state, yielding highly aligned and linear polymer domains. oup.com This reaction proceeds through a diffusionless transformation, which generally preserves the crystalline characteristics of the monomer assembly in the final polymer crystal. oup.com

1,4-Addition Polymerization Pathway

The fundamental mechanism for the polymerization of diacetylenes is a 1,4-addition reaction. scispace.commdpi.com This reaction is typically initiated by energy input, such as UV or gamma radiation, which triggers the transformation of the diacetylene monomers into a growing polymer chain. scispace.comresearchgate.net The process involves the linking of adjacent monomer units, where the reaction propagates through the crystal lattice. The resulting polydiacetylene (PDA) polymer features a distinctive conjugated backbone of alternating double and triple bonds (an ene-yne motif). mdpi.com This polymerization is notable for proceeding without the need for any catalysts or initiators, ensuring the high purity of the final polymer. escholarship.org

Topochemical Postulate and Its Applicability to 10,12-Heptacosadiynoic Acid Derivatives

The feasibility of topochemical polymerization in diacetylenic systems is dictated by strict geometric criteria, often referred to as the topochemical postulate. scispace.com For a successful 1,4-addition polymerization to occur, the diacetylene monomers must be precisely arranged within the crystal lattice. oup.com The key parameters for this alignment are a translational repeat distance (r) between monomers of approximately 4.9 Å, which matches the repeat unit of the polymer, and a tilt angle (θ) of the diacetylene rod with the stacking axis of about 45°. scispace.comoup.com Furthermore, the distance (d) between the C1 carbon of one monomer and the C4 carbon of its neighbor must be within van der Waals distance, roughly 3.5 Å. oup.com

These principles are directly applicable to this compound. Studies on its derivatives, such as its lithium salt, show that by controlling conditions like subphase temperature during monolayer formation, it is possible to create highly ordered, defect-diminished crystalline monolayers. oup.com These well-ordered assemblies meet the geometric requirements for efficient topochemical polymerization. oup.com For instance, Langmuir-Blodgett films of this compound at a gas-water interface can be polymerized upon applying lateral surface pressure, demonstrating the principle in a two-dimensional system. oup.com The self-assembly of this compound on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) results in parallel structures with a tail-to-tail arrangement, a supramolecular organization conducive to polymerization. researchgate.net

Table 1: Geometric Criteria for Topochemical Polymerization of Diacetylenes

| Parameter | Description | Ideal Value |

|---|---|---|

| r | Translational repeat distance between monomers | ~ 4.9 Å oup.com |

| θ | Tilt angle of the diacetylene rod to the stacking axis | ~ 45° oup.com |

| d | Distance between C1 of one monomer and C4 of the next | ~ 3.5 Å oup.com |

Factors Influencing Polymerization Kinetics and Yield

The rate and efficiency of the topochemical polymerization of this compound are not solely dependent on meeting the geometric criteria. A range of external and intrinsic factors can significantly influence the reaction kinetics and the final polymer yield.

Effect of Radiation Type and Wavelength (e.g., UV, Heat)

The polymerization of diacetylenes can be initiated by various forms of energy, including UV light, gamma rays, X-rays, and thermal annealing. scispace.comnih.gov The choice of stimulus can impact the reaction rate.

UV Radiation : UV light is a common method for initiating polymerization. wikipedia.org For diacetylenes, irradiation at a wavelength of 254 nm is frequently used. escholarship.org

Heat : Thermally induced polymerization is also possible. nih.gov However, for some systems, no significant monomer-to-polymer conversion is observed without light irradiation at temperatures below certain thresholds, such as 333 K. nih.gov

High-Energy Radiation : Gamma (γ) and X-ray radiation can also trigger polymerization. scispace.comnih.gov Due to its shorter wavelength, γ-irradiation can initiate the reaction more rapidly than UV light in some cases. wikipedia.org High pressure has also been shown to "squeeze" reactive sites together to initiate polymerization in systems where it would not otherwise occur. wikipedia.org

Table 2: Research Findings on the Influence of Radiation on Diacetylene Polymerization

| Radiation Type | Observation | Reference |

|---|---|---|

| UV Light (254 nm) | Induces polymerization, leading to the characteristic blue color of the polydiacetylene. | escholarship.org |

| Heat (100 °C) | Used to obtain polycrystalline polymers from monomer crystals in a nitrogen-purged vial. | nih.gov |

| X-ray | Successfully used to polymerize single crystals in situ on a diffractometer. | nih.gov |

| γ-irradiation | Can trigger the reaction faster than UV light due to a shorter wavelength. | wikipedia.org |

Impact of Environmental Conditions (e.g., Atmosphere, Solvent)

The environment immediately surrounding the monomer crystal plays a crucial role in the polymerization process. The choice of substrate for deposited films significantly affects the outcome. uni-luebeck.de For example, monolayers of certain diacetylene lipids that polymerize extensively at the air/water interface fail to do so when transferred to a glass substrate, a phenomenon attributed to the substrate hindering lipid mobility and disordering the film. uni-luebeck.de The presence of oxygen can also be a factor; photobleaching due to UV-oxygen-induced degradation is more significant for films in air than for vesicles suspended in water. mdpi.com The degradation of polymers, in general, is accelerated by factors such as higher temperatures, humidity, and oxygen availability. mdpi.com

Influence of Monomer Packing and Supramolecular Arrangement

The precise packing of monomers in the crystal is the most critical factor governing topochemical reactions. scispace.comnih.gov The molecular and supramolecular structure of the polymer is a direct consequence of this pre-organization in the crystal lattice. nih.govrsc.org For long-chain diacetylenic acids like this compound, van der Waals interactions between the alkyl chains are a primary driving force in determining the assembly structure. researchgate.net Increasing the length of the alkyl tail can make it more difficult for the monomers to adopt the ideal orientation for polymerization, thereby increasing the energy required for the reaction to proceed. mdpi.com Conversely, creating crystallographically superior, defect-diminished monolayers through controlled crystallization techniques can enhance polymerization. oup.com The final morphology and properties of the resulting polymer are thus intricately linked to the composition and packing of the monomer chains in their initial supramolecular assembly. researchgate.net

Control of Polymerization Degree and Chain Length Distribution

The topochemical polymerization of this compound is a process that allows for the transformation of self-assembled monomers into conjugated polymers upon exposure to energy, typically UV radiation. The degree of polymerization and the distribution of polymer chain lengths are critical parameters that determine the final properties of the material. Control over these parameters is achieved by manipulating several experimental factors.

The extent of polymerization in diacetylene assemblies is directly influenced by the duration and intensity of UV irradiation. mdpi.com The photopolymerization process is initiated by the absorption of UV light, which leads to the 1,4-addition reaction between adjacent diacetylene monomers. Studies on similar diacetylene compounds have shown that the degree of monomer-to-polymer conversion increases with the UV irradiation dose. researchgate.net For instance, research on 10,12-pentacosadiynoic acid (PCDA), a close analogue of this compound, demonstrated a systematic growth in the polymer's characteristic absorption spectrum with increasing UV exposure time. researchgate.net However, the relationship is not always linear, and a plateau in conversion is often reached, indicating that a maximum polymerization degree has been achieved under the given conditions. scispace.com One study found that the maximum chromic response, which correlates with the extent of polymerization, was obtained after 20 minutes of UV exposure, with no significant increase thereafter. scispace.com

The chain length distribution in the resulting polydiacetylene is a consequence of the stochastic nature of the polymerization process. Theoretical models for polymerization, such as the geometric or most-probable distribution, describe a scenario where a chain can either propagate or terminate at each step with a certain probability. warwick.ac.uk In an ideal living polymerization, where all chains are initiated at the same time and grow at the same rate without termination, a narrow Poisson distribution of chain lengths would be expected. warwick.ac.ukmdpi.com However, in the solid-state polymerization of diacetylenes, defects in the monomer assembly can act as termination sites, leading to a broader distribution of chain lengths. The distribution can be statistically analyzed using techniques like scanning tunneling microscopy (STM), which has been used to study the polymerization degree of diacetylene compounds at the molecular level. researchgate.net

Furthermore, the polymerization kinetics can be influenced by the presence of other molecules co-assembled with the diacetylenic acid. For example, the incorporation of different water-soluble polymers with 10,12-pentacosadiynoic acid has been shown to significantly affect the color-transition behaviors upon UV exposure, indicating a change in the polymerization process. researchgate.net

| Parameter | Method of Control | Effect on Polymerization |

| UV Irradiation | Varying exposure time and intensity | The degree of polymerization generally increases with the UV dose until a saturation point is reached. mdpi.comresearchgate.netscispace.com |

| Temperature | Adjusting the polymerization temperature | Temperature can affect the molecular motion and packing of the monomers, thereby influencing the polymerization rate and efficiency. mdpi.com |

| Monomer Organization | Controlling the self-assembly and crystallinity of the monomer film | A higher degree of order in the monomer crystal lattice leads to a more efficient polymerization and potentially longer polymer chains. researchgate.netoup.com |

| Co-assembly | Introducing other molecules into the monomer assembly | Co-assembled molecules can alter the local environment and intermolecular interactions, thus modifying the polymerization kinetics. researchgate.net |

Challenges in Achieving High Polymerization Yields in Ultrathin Films

Achieving high polymerization yields in ultrathin films of this compound presents several significant challenges, primarily stemming from the stringent structural requirements of topochemical polymerization.

A primary obstacle is the difficulty in obtaining large, defect-free crystalline domains of the monomer in an ultrathin film format, such as a Langmuir-Blodgett film. oup.com Topochemical polymerization requires the diacetylene monomers to be precisely aligned in a specific lattice structure, with appropriate distances and orientations between the reactive groups. researchgate.net Any disruption in this ordered packing, such as grain boundaries, vacancies, or dislocations, can inhibit the propagation of the polymer chain, leading to low polymerization yields and shorter chain lengths. Research on lithium 10,12-heptacosadiynoate monolayers has shown that while it is possible to form crystalline monolayers, they often contain structural defects. oup.com A method of cooling an amorphous monolayer to induce crystallization has been shown to produce a more "defect-diminished" structure, highlighting the critical importance of the film preparation method. oup.com

The inherent molecular characteristics of this compound also contribute to polymerization challenges. The long alkyl chain of this molecule results in strong van der Waals interactions between adjacent monomers. mdpi.com These strong interactions can make it more difficult for the molecules to pack into the ideal orientation required for topochemical polymerization, thus increasing the energy barrier for the process. mdpi.com It has been noted that diacetylenes with longer chains generally require a higher dose of UV energy to achieve polymerization compared to their shorter-chain counterparts. mdpi.com

Furthermore, for the polymerization to proceed efficiently, the structure of the resulting polymer must fit perfectly within the existing supramolecular arrangement of the monomers. researchgate.net If significant molecular reorganization is required to accommodate the newly formed polymer backbone, it can introduce stress and create defects, ultimately limiting the polymerization yield. researchgate.net In the context of Langmuir films of this compound, it has been observed that the formation of a trilayer structure is crucial for polymerization to occur, adding another layer of complexity to achieving high yields in these ultrathin systems. researchgate.net

Polydiacetylene Pda Formation and Structural Characterization Derived from 10,12 Heptacosadiynoic Acid

Spectroscopic Signatures of Polydiacetylene Formation

The polymerization of 10,12-heptacosadiynoic acid into PDA is readily monitored through various spectroscopic techniques that provide insight into the evolving electronic and vibrational states of the material.

UV-Visible Spectroscopy: Blue-Red Transition and Chromism

Upon exposure to UV light, this compound monomers polymerize to form a blue-colored PDA. nih.gov This initial polymer exhibits strong absorption in the UV-Visible spectrum with a maximum peak around 640-650 nm. mdpi.comscispace.comresearchgate.net This blue phase is considered a metastable state. researchgate.net

A hallmark of PDA derived from monomers like this compound is its chromic transition from blue to red. nih.gov This transition can be induced by various external stimuli, including heat (thermochromism), mechanical stress (mechanochromism), or changes in the chemical environment. nih.govmdpi.com The red phase of the polymer displays absorption maxima at shorter wavelengths, typically around 500 nm and 550 nm. researchgate.netresearchgate.net This color change is a direct consequence of a conformational change in the polymer backbone, which alters the effective conjugation length of the π-electron system. nih.govresearchgate.net The blue-to-red transition is often accompanied by a shift from a non-fluorescent to a highly fluorescent state, with the red phase exhibiting significant emission. mdpi.com

| Phase | Absorption Maximum (λmax) | Fluorescence |

| Blue | ~640-650 nm | Non-fluorescent |

| Red | ~500 nm and ~550 nm | Highly fluorescent |

Infrared and Raman Spectroscopy for Backbone Conformation Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing the conformational changes in the PDA backbone during polymerization and subsequent phase transitions. metrohm.com Raman spectroscopy is particularly sensitive to the vibrational modes of the conjugated ene-yne backbone. metrohm.com

In the blue phase of PDA, the Raman spectrum is characterized by sharp peaks corresponding to the C=C (double bond) and C≡C (triple bond) stretching vibrations of the highly ordered and planar conjugated backbone. Upon transition to the red phase, these peaks often broaden and shift to higher frequencies. This shift is indicative of increased strain and a more disordered conformation of the polymer backbone. nih.gov

Infrared spectroscopy provides complementary information, particularly regarding the side chains and their influence on the polymer backbone. Changes in the IR spectra can reveal alterations in the packing and orientation of the alkyl side chains of the this compound units, which are coupled to the conformational state of the conjugated backbone. nih.govcigrjournal.org For instance, a change from a more ordered, all-trans conformation of the alkyl side chains to a more disordered, gauche conformation can be observed, correlating with the blue-to-red color transition. nih.gov

Morphological Evolution during Polymerization

The polymerization of this compound is a topochemical reaction, meaning the reaction occurs in the solid state with the crystal lattice of the monomer directing the stereochemistry of the resulting polymer. scielo.br The initial arrangement of the monomer molecules is therefore crucial for successful polymerization.

As polymerization proceeds, the colorless monomer assemblies transform into the characteristic blue color of the initial PDA. google.com This process can be visualized through techniques like Brewster Angle Microscopy, which can show structural changes and polymerization in monolayers under UV illumination. researchgate.net The morphology of the resulting polymer assemblies, whether they are vesicles, nanofibers, or thin films, is largely determined by the self-assembly conditions of the this compound monomers. nih.govresearchgate.net For instance, when co-electrospun with polyurethane, the concentration of 10,12-pentacosadiynoic acid (a similar diacetylene) was found to significantly affect the diameter and shape of the resulting nanofibers. researchgate.net In Langmuir-Blodgett films, the formation of domains and their subsequent polymerization can be tracked, showing a morphological evolution from monomeric structures to polymeric ones. researchgate.net

Relationship between Monomer Assembly and Resulting Polymer Structure

The structure of the final polydiacetylene is directly dictated by the initial packing of the this compound monomers. researchgate.net For the topochemical polymerization to occur, the diacetylene moieties of adjacent monomers must be in close proximity and have a specific orientation relative to one another. scielo.br

Studies on Langmuir monolayers have shown that the phase behavior and packing of this compound are critical for polymerization. researchgate.netresearchgate.netresearchgate.net The formation of a trilayer structure in these monolayers is often a prerequisite for efficient polymerization. researchgate.netresearchgate.net The mixing of this compound with other molecules can alter this assembly and, consequently, the properties of the resulting polymer. researchgate.netresearchgate.net For example, diacetylenic acids with the diacetylene group in the middle of the alkyl chain, such as this compound, tend to form parallel structures with a tail-to-tail assembly of the alkyl chains on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net This ordered arrangement facilitates the light-induced polymerization into well-defined polymer chains. researchgate.net

Electronic Structure and Conjugation in Polydiacetylenes

The characteristic optical properties of polydiacetylenes derived from this compound arise from their unique electronic structure. The alternating double and triple bonds along the polymer backbone create a highly conjugated π-electron system. scispace.comresearchgate.net

The delocalization of these π-electrons along the backbone is responsible for the strong absorption of light in the visible region. researchgate.net The blue phase of the polymer corresponds to a more extended and planar conformation of the backbone, allowing for a greater degree of π-electron delocalization and thus absorption at longer wavelengths. researchgate.net

Derivatization and Functionalization of 10,12 Heptacosadiynoic Acid and Its Polymers

Modification of Carboxylic Acid Headgroups for Tailored Properties

The carboxylic acid headgroup of diacetylene (DA) monomers like 10,12-heptacosadiynoic acid is a versatile anchor for chemical modification. mdpi.com These modifications are performed to alter intermolecular interactions, which in turn influences the properties of the resulting polydiacetylene, such as its thermochromic and pH-responsive behavior. researchgate.netacs.org

One common strategy involves enhancing hydrogen-bonding capabilities. For instance, researchers have modified the carboxylic acid headgroup of similar diacetylenic acids, such as 10,12-pentacosadiynoic acid (PCDA), by substituting it with carboxy-meta-anilido benzoic acid (BzA). nih.gov This modification introduces additional amide and aromatic groups, creating stronger and more cooperative hydrogen bonds within the self-assembled structure. nih.gov Such enhanced interactions can impart reversibility to the colorimetric pH response of the resulting PDA, a property not typically observed in PDAs with simple monocarboxylic headgroups. nih.gov

Another approach is the functionalization with small molecules like ethanolamine (B43304). mdpi.com Using coupling agents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxylic acid is converted to an amine-reactive ester, which then readily reacts with ethanolamine. mdpi.com This modification has been shown to increase the stability of monolayers at air-water interfaces by promoting hydrogen bonding between the newly introduced amine and carbonyl groups. mdpi.com These headgroup modifications can lead to increased strain on the polymer backbone, potentially making the material more responsive to external stimuli. mdpi.com

The general process for these modifications often involves activating the carboxylic acid. This can be achieved by treating the diacetylene with a chlorinating agent to form an acyl chloride, which is then reacted with the desired amine-containing molecule. acs.org Alternatively, peptide coupling procedures using EDC/NHS chemistry are widely employed. mdpi.com

Table 1: Examples of Headgroup Modifications and Their Effects

| Original Monomer | Modifying Agent | Resulting Headgroup | Key Outcome | Reference(s) |

| 10,12-Pentacosadiynoic Acid (PCDA) | Carboxy-meta-anilido benzoic acid (BzA) | PCDA-mBzA | Enhanced hydrogen bonding, reversible pH response | acs.orgnih.gov |

| 10,12-Pentacosadiynoic Acid (PCDA) | Ethanolamine | Ethanolamine-functionalized PCDA | Increased hydrogen bonding, stabilized monolayers | mdpi.com |

| 10,12-Pentacosadiynoic Acid (PCDA) | 4-aminophenyl boronic acid | Boronic acid-functionalized PCDA | Altered vesicle stability and polymerization | mdpi.com |

| Diacetylenic Acids | Aldehydes | Ester-linked aldehydes | Chemical recognition of specific analytes | rsc.org |

Conjugation with Biomolecules and Receptor Ligands

The functionalization of polydiacetylene derived from monomers like this compound extends to the conjugation with a wide array of biomolecules. nih.govnih.gov This bioconjugation transforms the PDA into a smart material capable of detecting specific biological interactions, making it a valuable platform for biosensors. nih.govfrontiersin.org The hydrophilic carboxylic acid headgroup is readily modified for covalent attachment of proteins, peptides, nucleic acids, and carbohydrates. nih.govfrontiersin.org

A prevalent method for protein conjugation involves activating the carboxylic acid headgroups of the diacetylene vesicles using EDC/NHS chemistry. nih.gov This creates an NHS-ester functionalized surface that can react with primary amine groups found in proteins, such as antibodies, to form stable amide bonds. nih.govescholarship.org This strategy has been successfully used to immobilize antibodies for the detection of viruses, where the binding of the target virus to the antibody perturbs the PDA backbone, causing a detectable colorimetric shift. nih.gov

Beyond large proteins, smaller biomolecules are also used. For example, the conjugation of PDA with sialic acid was one of the earliest demonstrations of a PDA-based biosensor, designed to mimic cell membrane interactions for detecting the influenza virus via its hemagglutinin protein. nih.govnih.gov Peptides and specific small-molecule ligands can also be attached to the PDA surface to target overexpressed receptors on cancer cells, offering a strategy for both detection and potential therapeutic delivery. escholarship.orgescholarship.org

The process can be performed either before or after polymerization. rsc.org In some cases, the diacetylene monomers are first self-assembled and polymerized, and the modification is then carried out on the surface of the blue-phase PDA. nih.gov Alternatively, to avoid potential issues with self-assembly of bulky modified monomers, a mixture of functionalized and unfunctionalized diacetylenes is often used. rsc.org

Table 2: Biomolecule Conjugation Strategies for PDA Biosensors

| Biomolecule Type | Conjugation Chemistry | Target Analyte/Application | Reference(s) |

| Antibody (for H5 Influenza Virus) | EDC/NHS coupling post-polymerization | H5 Influenza Virus | nih.gov |

| Antibody | Conjugation with NHS-functionalized PCDA | Pathogen detection | nih.gov |

| Sialic Acid | Headgroup modification | Viral lectins (e.g., hemagglutinin) | nih.govnih.gov |

| Peptides (e.g., N6L) | Headgroup modification | Nucleolin on tumor cells | escholarship.org |

Formation of Composite Materials with this compound Derivatives

To enhance the processability, stability, and functionality of polydiacetylenes, derivatives of this compound are often incorporated into composite materials. rsc.orgacs.org These composites combine the unique chromatic properties of PDA with the structural or functional characteristics of a host matrix or nanoparticles. nih.gov

One approach involves dispersing diacetylene monomers within a polymer matrix. For example, diacetylene monomers can be mixed with an acrylate (B77674) resin. rsc.orgacs.org This mixture can then be subjected to a dual-wavelength polymerization process. A first UV irradiation at one wavelength polymerizes the acrylate, creating a solid matrix that "freezes" the diacetylene monomer assemblies. A second irradiation at a different wavelength (e.g., 254 nm) then polymerizes the diacetylene to form the blue PDA phase within the polyacrylate host. rsc.orgacs.org This method allows for the spatial control and even 3D printing of functional PDA composites. acs.org Similarly, composite films have been fabricated by incorporating functionalized diacetylene monomers into a poly(vinyl alcohol) (PVA) matrix, which can serve as irreversible temperature indicators. rsc.orgacs.org

Another strategy is the creation of nanocomposites by combining PDAs with inorganic nanoparticles. Ultrathin layered composites have been formed by polymerizing a catanionic mixture of pentacosadiynoic surfactants on the surface of citrate-stabilized gold nanoparticles (AuNPs). nih.gov The resulting PDA/AuNP monolayer exhibits enhanced photophysical properties due to plasmonic effects from the gold nanoparticles. nih.gov These composites can be further layered with other conductive polymers, like polyaniline, to create materials with non-additive electric behaviors, such as enhanced photoconductivity, for applications in optoelectronics. nih.gov Other research has focused on creating PDA composites with polystyrene microspheres or zinc oxide for various sensing applications. acs.org

Table 3: Examples of PDA Composite Materials

| Composite Component(s) | Fabrication Method | Key Feature/Application | Reference(s) |

| Diacetylene / Acrylate Resin | Dual-wavelength photopolymerization | Spatially controlled polymerization, 3D printing | rsc.orgacs.org |

| Diacetylene / Poly(vinyl alcohol) (PVA) | Drop-casting and UV polymerization | Irreversible temperature indicators | rsc.orgacs.org |

| Diacetylene / Gold Nanoparticles (AuNPs) | Bottom-up self-assembly on AuNP surface | Plasmon-enhanced photoelectric properties | nih.gov |

| Diacetylene / Polystyrene Microspheres | Deposition on microspheres | Reinforced structure for virus detection | |

| Diacetylene / Cellulose (B213188) | Electrospinning | Fiber-based sensors for pesticides | rsc.org |

| Diacetylene / Poly(ethylene oxide) (PEO) / Polyurethane (PU) | Electrospinning | Nanofiber composites for E. coli and pH sensing | researchgate.net |

Synthesis of Salts and Metal Complexes of Diacetylenic Acids

The carboxylic acid functionality of diacetylenic acids like this compound and its common analog, 10,12-pentacosadiynoic acid (PCDA), allows for the formation of various salts and metal complexes. nih.govworktribe.com This type of derivatization significantly influences the solid-state packing, crystal morphology, and photoresponsive properties of the material. worktribe.comnih.gov

Alkali metal salts of PCDA are particularly noteworthy. The lithium salt of PCDA (Li-PCDA) is a key photosensitive component in commercial radiochromic films used for dosimetry in radiotherapy. worktribe.comnih.gov Li-PCDA is synthesized by dissolving PCDA in a basic solution at elevated temperatures and then adding an aqueous solution of lithium hydroxide. nih.gov This process can yield different solid forms, such as a monohydrated form (Form A) and an anhydrous form (B), which possess distinct crystal morphologies (short vs. long needles) and different photoresponses. worktribe.com The coordination mode for the lithium ions is suggested to be a chelating bridging bidentate interaction. worktribe.com

The sodium salt of PCDA (Na-PCDA) has also been synthesized and characterized. worktribe.comresearchgate.net Interestingly, it forms as an ionic cocrystal with a formula of Na⁺PCDA⁻·3PCDA, where the sodium cation is bound to one deprotonated PCDA ligand and three neutral PCDA acid ligands. worktribe.comresearchgate.net The coordination of the sodium ion involves both monodentate and bridging bidentate interactions, which differs from the lithium salt. nih.gov Unlike the lithium salt, this specific sodium salt cocrystal was found to be photostable. worktribe.com

Beyond simple salts, diacetylenic acids can form more complex coordination compounds and composites with various metal ions. rsc.orgajol.info The interaction between the carboxylic acid headgroups and metal ions can increase the effective conjugation length of the resulting polydiacetylene and even tune its nonlinear optical properties. rsc.org For instance, the formation of complexes with transition metals like cobalt, nickel, and zinc has been explored with other dicarboxylic acids, indicating the versatility of the carboxylate group as a ligand for metal coordination. ajol.info

Table 4: Synthesized Salts of 10,12-Pentacosadiynoic Acid (PCDA)

| Salt/Complex | Synthesis Method | Formula/Form | Key Property/Application | Reference(s) |

| Lithium PCDA | Reaction of PCDA with LiOH in basic solution | Li-PCDA (Form A: monohydrate; Form B: anhydrous) | Photosensitive component in dosimetry films | nih.govworktribe.comnih.gov |

| Sodium PCDA | Slow evaporation from a PCDA mixture | Na⁺PCDA⁻·3PCDA (ionic cocrystal) | Photostable | worktribe.comnih.govresearchgate.net |

Advanced Characterization Techniques for 10,12 Heptacosadiynoic Acid Systems

Scanning Probe Microscopy (SPM) for Interfacial Structures

Scanning Probe Microscopy (SPM) techniques are indispensable for visualizing the two-dimensional organization of 10,12-heptacosadiynoic acid at interfaces.

Scanning Tunneling Microscopy (STM) enables the direct visualization of the self-assembly of this compound and its subsequent polymerization on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.netresearchgate.net Studies have shown that diacetylenic acid derivatives, including this compound, with the diacetylene group located in the middle of the alkyl chain, tend to form parallel structures where the alkyl chains adopt a tail-to-tail assembly. researchgate.net This arrangement is primarily driven by van der Waals interactions between the alkyl chains. researchgate.net

STM imaging reveals that these molecules form well-ordered, close-packed lamellar structures on surfaces. bruker-nano.jp The molecular axis of each molecule is oriented parallel to the substrate surface, allowing the entire alkyl chain to interact with the substrate. bruker-nano.jp High-resolution STM images can even resolve the packing structure within the monolayer. bruker-nano.jp Furthermore, STM can be used to induce and observe the polymerization of these self-assembled monolayers. The application of a voltage pulse from the STM tip can initiate a highly localized nanoscale polymerization reaction. bruker-nano.jp

| Parameter | Description | Source |

| Substrate | Highly Oriented Pyrolytic Graphite (HOPG) | researchgate.netresearchgate.net |

| Assembly Mode | Tail-to-tail | researchgate.net |

| Driving Force | Van der Waals interactions among alkyl chains | researchgate.net |

| Molecular Orientation | Parallel to the substrate surface | bruker-nano.jp |

| Polymerization Induction | Voltage pulse from STM tip | bruker-nano.jp |

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of this compound films with nanometer resolution. mdpi.comchalcogen.ro It provides quantitative data on surface features such as roughness and grain size. chalcogen.ro For instance, AFM has been used to study the morphological changes that occur during the polymerization of diacetylene films. researchgate.net

In the context of Langmuir-Blodgett (LB) films, AFM can reveal the development of three-dimensional structures from the film surface upon UV irradiation, which accompanies the color change associated with polymerization. researchgate.net Furthermore, AFM is not limited to imaging; it can also be used for "nanowriting" or nanolithography. By applying a localized force with the AFM tip, it is possible to mechanically induce patterns or modifications on the surface of a polydiacetylene film, demonstrating its potential for creating nanoscale devices.

| Technique | Application | Key Findings | Source |

| AFM Topography | Characterizing surface morphology of films. | Provides quantitative data on roughness and grain size. Reveals morphological changes during polymerization. | chalcogen.roresearchgate.net |

| AFM Nanolithography | Creating nanoscale patterns on film surfaces. | Mechanically induced modifications can be patterned on the film. | mdpi.com |

Scanning Tunneling Microscopy (STM) of Self-Assembled Monolayers and Polymer Chains

X-ray Diffraction and Scattering for Solid-State Structures

X-ray diffraction (XRD) and scattering are essential techniques for determining the three-dimensional arrangement of molecules in the solid state. acs.org For this compound and its polymerized form, XRD provides crucial information about the crystal structure, which is a prerequisite for the topochemical polymerization reaction to occur. nih.gov The molecules must be aligned in a specific geometry within the crystal lattice for the 1,4-addition polymerization to proceed upon exposure to UV or other radiation. nih.gov

Powder X-ray diffraction (PXRD) is particularly useful for identifying different crystalline forms (polymorphs) and for assessing the phase purity of a sample. americanpharmaceuticalreview.comnih.gov In some cases, where single crystals are difficult to obtain, PXRD data, in conjunction with solid-state NMR and computational methods, can be used to solve complex crystal structures. rsc.org Structural analysis of thin films of this compound using X-ray diffraction has been performed to understand the molecular packing and its relationship to the polymerization process. dtic.mil

| Technique | Application | Information Obtained | Source |

| Single-Crystal XRD | Determining the precise 3D atomic arrangement. | Unit cell parameters, space group, atomic coordinates. | mtoz-biolabs.comresearchgate.net |

| Powder XRD (PXRD) | Identifying crystalline phases and assessing purity. | Crystal lattice parameters, identification of polymorphs. | americanpharmaceuticalreview.comrsc.org |

| X-ray Scattering | Characterizing polymer morphology. | Information on the arrangement and ordering of polymer chains. | acs.org |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Polymerization Yields

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for confirming the chemical structure of this compound and for quantifying the extent of polymerization. unl.edu Both ¹H and ¹³C NMR provide detailed information about the molecular framework. scielo.br

For this compound, the characteristic chemical shifts in the ¹³C NMR spectrum confirm the presence of the carboxylic acid group, the long alkyl chain, and the diyne moiety. scielo.br For example, the carboxylic carbon (COOH) resonates at approximately 180 ppm, while the carbons of the diyne group (C≡C-C≡C) appear in a distinct region of the spectrum. scielo.br

NMR can also be used to determine the polymerization yield. azom.commagritek.com By comparing the integrals of specific resonance signals from the monomer and the polymer in the spectrum of a partially polymerized sample, the degree of conversion can be calculated. mdpi.com This is particularly useful for kinetic studies of the polymerization reaction.

Characteristic ¹³C NMR Chemical Shifts for this compound scielo.br

| Functional Group | Approximate Chemical Shift (ppm) |

|---|---|

| COOH | 180.04 |

| C≡C | 65.18, 65.27, 77.42 |

| Alkyl Chain (CH₂) | 18.76 - 33.89 |

Electrochemical Characterization of Polydiacetylene Films

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of polydiacetylene (PDA) films derived from this compound. beilstein-journals.orgmdpi.com These techniques provide insight into the electronic structure and potential applications in electronic devices.

Cyclic voltammetry performed on PDA films deposited on conductive substrates like indium tin oxide (ITO) glass reveals the electrochemical activity of the conjugated polymer backbone. beilstein-journals.org The voltammograms of PDA films can show redox peaks that are characteristic of the material. beilstein-journals.org The position and shape of these peaks can be influenced by factors such as the electrolyte and the scan rate. beilstein-journals.orgelectrochemsci.org For instance, studies on similar polydiacetylene systems have shown that the vinyl group in the polymerized backbone exhibits redox properties. beilstein-journals.org The π-bonds in the PDA structure are electrochemically active and interact with the electrolyte, leading to pseudo-redox behavior. beilstein-journals.org This electrochemical activity is crucial for the development of sensors and other electronic components. researchgate.net

| Technique | Substrate | Electrolyte Example | Key Findings | Source |

| Cyclic Voltammetry (CV) | Indium Tin Oxide (ITO) Glass | 0.01 M HCl | Shows pseudo-redox characteristics; redox peak shifts with scan rate. | beilstein-journals.org |

| Cyclic Voltammetry (CV) | Carbon Paste Electrode | Phosphate Buffer Solution | Can be used to study the electrocatalytic properties of the modified electrode. | derpharmachemica.com |

Biosensing Applications

The ability to functionalize the head groups of this compound allows for the creation of highly specific biosensors. These sensors can be tailored to detect a variety of biological targets, from pathogenic bacteria to specific biomarkers like DNA and viruses. ccspublishing.org.cnmdpi.com

1 Detection of Pathogenic Bacteria

Polydiacetylene-based sensors offer a rapid, visual method for the detection of pathogenic bacteria. nih.govbohrium.com These sensors can be designed to interact with bacteria through several mechanisms:

Toxin Interaction: Some sensors are designed to detect toxins secreted by bacteria. These toxins can interact with the biomimetic lipid bilayers of PDA liposomes, causing a color change. nih.gov

Direct Bacterial Interaction: The surface of the PDA sensor can be engineered to interact directly with the bacterial cell wall. For example, some PDA nanofiber biosensors have shown selective detection of Gram-negative bacteria like Escherichia coli over Gram-positive bacteria such as Staphylococcus aureus, likely due to differences in their cell wall structures. bohrium.com

Lipopolysaccharide (LPS) Interaction: In some cases, the color change is attributed to the interaction with lipopolysaccharides, which are endotoxins released from Gram-negative bacteria. acs.org

| Bacterial Species | Sensing Mechanism | Observed Response | Reference |

| Escherichia coli | Interaction with secreted toxins/LPS | Blue-to-red color change | nih.govbohrium.com |

| Pseudomonas aeruginosa | Selective interaction with Gram-negative bacteria | Rapid blue-to-red colorimetric change | bohrium.com |

| Staphylococcus aureus | Interaction with membrane-disrupting toxins | Enhanced sensitivity with cholesterol incorporation | nih.gov |

| Salmonella choleraesuis | Interaction between bacterial exotoxins and lysine (B10760008) moiety | Strong blue-to-red color change | rsc.org |

This table provides examples of pathogenic bacteria detected using polydiacetylene-based sensors and the corresponding mechanisms and responses.

2 Development of Biosensors for Specific Biomarkers (e.g., DNA, Viruses)

The versatility of PDA-based platforms extends to the detection of specific biomolecules like DNA and viruses. ccspublishing.org.cnresearchgate.net This is typically achieved by functionalizing the PDA with a recognition element that specifically binds to the target biomarker.

DNA Detection: PDA-based sensors have been developed for the detection of DNA. For instance, a probe was created that undergoes a blue-to-red color change in the presence of double-stranded DNA (dsDNA), while showing a negligible response to single-stranded DNA (ssDNA). ccspublishing.org.cn This selectivity is attributed to the greater force associated with the interaction between dsDNA and the conjugated polymer chain. ccspublishing.org.cn Another approach involves using DNA-functionalized PDA nanoparticles that change color upon interaction with a target analyte through a competitive binding assay. nih.gov

Virus Detection: The first demonstration of a PDA-based biosensor was for the detection of the influenza virus. ccspublishing.org.cn This was achieved by modifying the PDA with sialic acid, which binds to the hemagglutinin protein on the surface of the influenza virus. mdpi.comnih.gov This binding event is sufficient to perturb the polymer backbone and induce a colorimetric response. mdpi.com Similarly, PDA biosensors have been developed for other viruses, such as the H5N1 influenza virus, by conjugating specific antibodies to the PDA vesicles. researchgate.netnih.gov

| Biomarker | Recognition Element | Sensing Principle | Reference |

| dsDNA | Non-specific interaction | Greater interaction force with dsDNA compared to ssDNA | ccspublishing.org.cn |

| Influenza Virus | Sialic Acid | Binding to hemagglutinin protein | mdpi.comccspublishing.org.cnnih.gov |

| H5N1 Influenza Virus | Anti-H5 influenza antibody | Antibody-antigen binding | researchgate.netnih.gov |

| Microcystin-LR | Aptamer | Competitive binding assay with cDNA-urease | nih.gov |

This table summarizes the development of polydiacetylene biosensors for specific biomarkers, highlighting the recognition elements and sensing principles.

Applications of 10,12 Heptacosadiynoic Acid Derived Polydiacetylenes in Sensing Platforms

3 Optimization of Vesicle-Based Biosensing Platforms

The performance of PDA vesicle-based biosensors can be finely tuned by modifying their composition and structure. mdpi.comnih.gov The goal of optimization is often to enhance sensitivity, stability, and the desired colorimetric or fluorogenic response.

Several factors influence the properties of PDA vesicles:

Acyl Tail Length: The length of the hydrocarbon tail of the diacetylene monomer affects vesicle size, stability, and sensitivity. mdpi.comnih.gov For instance, decreasing the acyl tail length can lead to vesicles that are more sensitive to stimuli. mdpi.comnih.gov Conversely, longer acyl tails generally result in smaller and more stable vesicles. mdpi.comnih.gov Studies have shown that vesicles made from 10,12-heptacosadiynoic acid (HCDA) can exhibit different sensitivities compared to those made from shorter or longer chain diacetylenic acids like 10,12-pentacosadiynoic acid (PCDA). scispace.com

Headgroup Modification: The chemical structure of the headgroup plays a crucial role in the vesicle's properties. mdpi.comnih.gov Introducing different functional groups can alter intermolecular interactions, such as hydrogen bonding, which in turn affects the stimuli-responsiveness of the vesicles. mdpi.comnih.govelsevierpure.com For example, ethanolamine (B43304) headgroups have been shown to potentially increase stimuli responsivity. mdpi.comnih.gov

Incorporation of Other Lipids: The sensitivity and stability of PDA vesicles can be enhanced by incorporating other lipids, such as phospholipids (B1166683) or cholesterol, into the bilayer. rsc.orgnih.gov Cholesterol, for example, has been shown to greatly enhance the sensitivity of PDA biosensors for detecting certain bacterial strains. nih.gov The inclusion of lipids can also be used to tune the sensor's response to specific analytes, such as lactic acid. rsc.org

By systematically varying these parameters, researchers can design and optimize PDA vesicle-based biosensing platforms for a wide array of specific applications, tailoring their sensitivity and response to meet the demands of the target analyte. mdpi.com

Development of Biosensors for Specific Biomarkers (e.g., DNA, Viruses)

Chemo-Sensing Applications

The versatility of the diacetylene monomer's hydrophilic headgroup allows for easy chemical modification, enabling the design of PDA-based sensors with enhanced sensitivity and selectivity for specific target molecules. nih.govresearchgate.net

Polydiacetylene vesicles are effective in detecting cationic surfactants. The interaction between the negatively charged carboxylate headgroups of the PDA and the positive charge of the cationic surfactants induces a perturbation in the polymer backbone, leading to a blue-to-red color transition. nih.govresearchgate.net The sensitivity of these PDA-based sensors can be finely tuned. One approach involves co-assembling the diacetylene monomers with various water-soluble polymers, such as poly(vinylpyrrolidone) (PVP), poly(N-vinyl formamide) (PNVF), and poly(N,N-dimethyl acrylamide) (PDMA). researchgate.net This method allows for the creation of sensors that change color at different concentrations of a cationic surfactant, demonstrating quantitative colorimetric detection capabilities. researchgate.net For instance, studies using the similar 10,12-pentacosadiynoic acid (PCDA) have shown that modifying the PDA vesicles with aminobenzene boric acid can also be used for the colorimetric detection of these surfactants. researchgate.net

Table 1: Tuning PDA Sensor Sensitivity to Cationic Surfactants

| Co-assembled Polymer | Effect on Sensor | Reference |

|---|---|---|

| Poly(vinylpyrrolidone) (PVP) | Alters the concentration threshold for color change. | researchgate.net |

| Poly(N-vinyl formamide) (PNVF) | Modifies interaction within PDA assemblies to tune sensitivity. | researchgate.net |

| Poly(N,N-dimethyl acrylamide) (PDMA) | Provides a different sensitivity profile compared to PVP and PNVF. | researchgate.net |

Polydiacetylenes derived from HCDA are promising for the detection of volatile organic compounds (VOCs). researchgate.net Research has demonstrated that Langmuir monolayers composed of a mixture of this compound (HCDA) and coumarin (B35378) derivatives (MOCO) show enhanced sensitivity to VOCs. researchgate.net By analyzing pressure-area isotherms and Gibbs free energy, it was found that a mixed monolayer with a 0.9 mole fraction of HCDA exhibited nearly ideal mixing behavior with less repulsion between the molecules. This specific composition proved to be highly sensitive for VOC detection, showcasing the potential for developing advanced paper-based colorimetric sensors that are cost-effective, portable, and easy to use. researchgate.net The sensing mechanism relies on the interaction of VOCs with the PDA side chains, which induces the strain required for the colorimetric transition. google.com

By functionalizing the diacetylene headgroup, PDA-based sensors can be engineered for the highly selective detection of specific chemical agents.

Malathion (B1675926): A colorimetric sensor for the organophosphate pesticide malathion was developed using polydiacetylene functionalized with charged termini. nih.gov While the study specified the use of 10,12-pentacosadiynoic acid conjugated with pyridine-2-thiol, the principle is directly applicable to HCDA. nih.govresearchgate.net The interaction between the functionalized PDA and malathion triggers the blue-to-red color change, enabling device-free visual detection. nih.gov